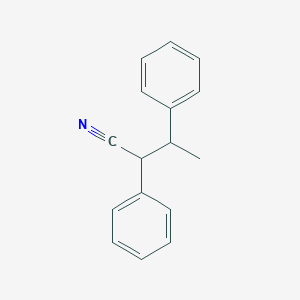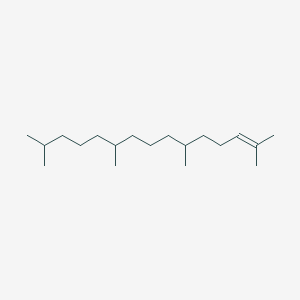
2-Ethylhexyl thiocyanatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl thiocyanatoacetate is an organic compound with the molecular formula C11H19NO2S. It is known for its unique chemical properties and potential applications in various fields. This compound is characterized by its thiocyanate and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl thiocyanatoacetate typically involves the esterification of thioglycolic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
HSCH2COOH+C8H17OH→HSCH2COOC8H17+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a reactor with continuous stirring and temperature control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. After the reaction, the product is purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or sulfinates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the thiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonates or sulfinates.
Reduction: 2-Ethylhexanol and thioglycolic acid derivatives.
Substitution: Thiocyanate-substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl thiocyanatoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl thiocyanatoacetate involves its interaction with molecular targets through its thiocyanate and ester functional groups. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing thioglycolic acid, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexyl acetate: Similar in structure but lacks the thiocyanate group.
2-Ethylhexyl thioglycolate: Contains a thiol group instead of a thiocyanate group.
2-Ethylhexyl pelargonate: Similar ester structure but with a different acid component.
Uniqueness
This uniqueness makes it valuable in specific chemical and industrial processes .
Propriétés
Numéro CAS |
5334-89-4 |
|---|---|
Formule moléculaire |
C11H19NO2S |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
2-ethylhexyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C11H19NO2S/c1-3-5-6-10(4-2)7-14-11(13)8-15-9-12/h10H,3-8H2,1-2H3 |
Clé InChI |
OIUMRZMNCUVNHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
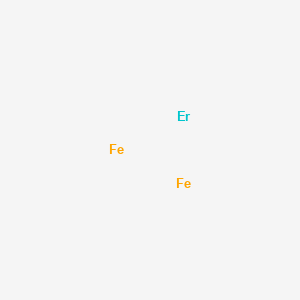
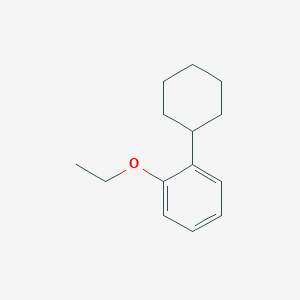
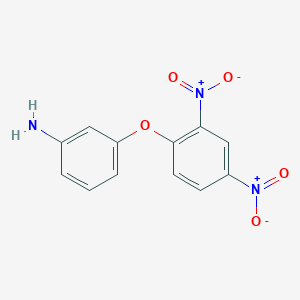
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

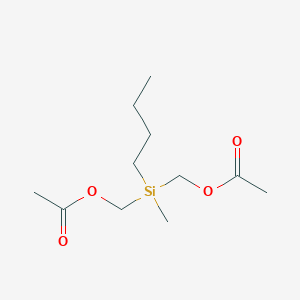
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)
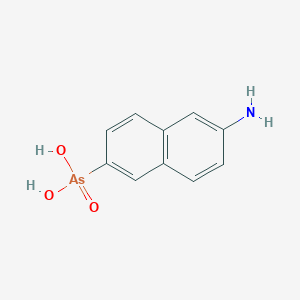
![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)

